N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-3-yl)acetamide
Description
Properties
IUPAC Name |
N-pyrazolo[1,5-a]pyrimidin-6-yl-2-thiophen-3-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c17-12(5-9-2-4-18-8-9)15-10-6-13-11-1-3-14-16(11)7-10/h1-4,6-8H,5H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVRLAFNJMFLFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC(=O)NC2=CN3C(=CC=N3)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-3-yl)acetamide typically involves the following steps:
Formation of Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as the reaction of pyridine N-imine with alkynyl derivatives.
Introduction of Thiophene Moiety: The thiophene ring can be introduced via a coupling reaction, such as Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Acetamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:
Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the acetamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Derivatives with different functional groups replacing the acetamide nitrogen.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has highlighted the potential of N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-3-yl)acetamide as an anticancer agent. The compound has been shown to inhibit specific kinases involved in cell cycle regulation and inflammatory processes, which are crucial in cancer progression. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have demonstrated significant cytotoxic activity against various human cancer cell lines, such as HepG2 and MDA-MB-231 .
Anti-inflammatory Properties
The compound's structure allows it to interact with biological targets involved in inflammatory pathways. Studies have indicated that it may inhibit enzymes related to inflammation, presenting a promising avenue for developing anti-inflammatory drugs .
Neuropharmacological Effects
this compound has also been explored for its potential neuropharmacological effects. The structural modifications associated with this compound can lead to interactions with GABA receptors, suggesting possible applications in treating anxiety and convulsive disorders .
Materials Science Applications
Organic Electronics
The unique electronic properties of thiophene derivatives make this compound a candidate for use in organic electronics. Its ability to act as a building block for advanced materials can facilitate the development of organic semiconductors and photovoltaic devices .
Case Studies
Several studies have documented the efficacy of this compound:
-
Cytotoxicity Against Cancer Cell Lines
A study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibited significant cytotoxic effects on HepG2 and MDA-MB-231 cell lines, suggesting their potential as anticancer agents . -
Inhibition of Inflammatory Pathways
Research indicated that compounds similar to this compound could effectively inhibit key enzymes involved in inflammatory responses . -
Neuropharmacological Studies
Investigations into the neuropharmacological effects revealed that this compound could modulate GABA receptor activity, offering insights into its potential use in treating anxiety disorders .
Mechanism of Action
The mechanism of action of N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-3-yl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways . The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
Key Comparisons
Core Structure Variations :
- The pyrazolo[1,5-a]pyrimidine core in the target compound is structurally analogous to triazolo[1,5-a]pyrimidines (e.g., ) but differs in nitrogen positioning, which alters electronic properties and target selectivity. Triazolo derivatives exhibit stronger herbicidal activity due to enhanced hydrogen-bonding capabilities .
- Replacement of pyrimidine with triazine () introduces a larger π-system, improving interactions with DNA or kinase ATP-binding sites, as seen in anticancer activity .
Substituent Effects: The thiophen-3-yl group in the target compound contrasts with benzofuran-containing analogs (). Thiophene’s sulfur atom may enhance metabolic stability compared to benzofuran’s oxygen, which is prone to oxidative degradation .
Biological Activity: Antifungal Activity: Quinazoline-pyrazole hybrids () show superior antifungal effects (e.g., 50 µg/mL inhibition of Fusarium graminearum) compared to triazolo-pyrimidines, likely due to synergistic interactions between quinazoline and hydrazone groups . Anticancer Potential: Pyrazolo-triazines () inhibit cancer cell lines (e.g., MCF-7) at IC₅₀ values of 10–20 µM, suggesting the target compound’s thiophene-acetamide group could be optimized for similar applications .
Synthetic Methodologies :
Biological Activity
N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(thiophen-3-yl)acetamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound combines the pyrazolo[1,5-a]pyrimidine core with a thiophene moiety, which contributes to its pharmacological properties. The compound is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C12H10N4OS |
| Molecular Weight | 250.30 g/mol |
| CAS Number | 2034449-67-5 |
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. In particular, it has been studied for its potential to inhibit specific kinases involved in cell cycle regulation and inflammatory processes.
- Enzyme Inhibition : The compound has shown promising results as an inhibitor of cyclin-dependent kinases (CDKs) and checkpoint kinase 1 (CHK1), which are crucial in cancer cell proliferation and survival .
- Anti-inflammatory Activity : It exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response .
Anticancer Potential
Several studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. These compounds have demonstrated selective cytotoxicity against various cancer cell lines.
These values indicate that the compound is effective at low concentrations, suggesting a potent anticancer activity.
Anti-inflammatory Effects
In vitro studies have shown that this compound significantly inhibits COX enzymes.
| Compound | IC50 (µM) |
|---|---|
| This compound | 0.04 ± 0.01 |
| Celecoxib (Standard Drug) | 0.04 ± 0.01 |
The results indicate comparable efficacy to celecoxib, a well-known anti-inflammatory drug .
Structure-Activity Relationships (SAR)
The SAR studies of pyrazolo[1,5-a]pyrimidine derivatives reveal that modifications at specific positions on the core structure can enhance biological activity:
- Substituents on the Pyrazolo Core : Electron-donating groups at the C3 and C7 positions have been associated with increased potency against CDK inhibitors.
- Thiophene Modifications : Variations in the thiophene ring influence the electronic properties and solubility of the compound, impacting its overall bioactivity .
Case Study 1: CHK1 Inhibition
A study focused on the development of selective CHK1 inhibitors using the pyrazolo[1,5-a]pyrimidine scaffold demonstrated that specific substitutions could lead to enhanced inhibitory effects on tumor growth in xenograft models . The findings suggest that further optimization could yield more potent therapeutic agents.
Case Study 2: Anti-inflammatory Activity
Research investigating the anti-inflammatory effects of thiophene-containing compounds highlighted that this compound exhibited significant reductions in inflammatory markers in animal models of arthritis . This establishes its potential for treating inflammatory diseases.
Q & A
Basic: What are the critical factors in optimizing the synthesis of pyrazolo[1,5-a]pyrimidine acetamide derivatives?
Answer:
Synthesis optimization requires precise control of reaction conditions:
- Temperature : Elevated temperatures (60–100°C) are often necessary for cyclization steps, as seen in pyrazolo-pyrimidine core formation .
- Solvent choice : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance nucleophilic substitution and cyclization efficiency .
- Catalysts : Transition metals (e.g., Pd for cross-coupling) or bases (e.g., triethylamine) improve yields in aryl-iodide substitutions .
- Purification : Column chromatography or recrystallization ensures high purity (>95%), critical for biological testing .
Basic: Which analytical techniques are essential for characterizing this compound and its intermediates?
Answer:
Key techniques include:
- NMR spectroscopy : Confirms regioselectivity of pyrazolo-pyrimidine substitution patterns (e.g., ¹H/¹³C NMR for thiophen-3-yl acetamide linkage) .
- Mass spectrometry (MS) : Validates molecular weight and isotopic patterns, especially for halogenated derivatives .
- HPLC : Monitors reaction progress and purity, particularly for radiochemical synthesis (e.g., [¹⁸F] labeling) .
- X-ray crystallography : Resolves ambiguous structural assignments in polymorphic forms .
Advanced: How can structure-activity relationship (SAR) studies guide functionalization for enhanced bioactivity?
Answer:
SAR strategies involve systematic substitution at key positions:
- Pyrimidine core (C5/C7) : Introducing electron-withdrawing groups (e.g., trifluoromethyl) improves target binding affinity (e.g., TSPO ligands show 36-fold affinity increases with diethyl substituents) .
- Thiophene moiety : Sulfur-containing groups enhance metabolic stability and membrane permeability .
- Acetamide linker : N-alkylation (e.g., ethyl, allyl) modulates solubility and pharmacokinetics .
Methodology : Parallel synthesis of analogues followed by in vitro binding assays (e.g., IC₅₀ determination) and molecular docking .
Advanced: How can researchers resolve contradictions between in vitro potency and in vivo efficacy?
Answer:
Common discrepancies arise from:
- Metabolic instability : Use hepatic microsome assays to identify vulnerable sites (e.g., esterase cleavage in acetamide linkers) .
- Poor bioavailability : Adjust formulations using PEG-based solubilizers or prodrug strategies (e.g., phosphate esters for improved aqueous solubility) .
- Off-target effects : Employ CRISPR-Cas9 knockout models to validate target specificity .
Case study : Pyrazolo-pyrimidine TSPO ligands showed superior in vivo tumor uptake despite moderate in vitro binding, attributed to enhanced blood-brain barrier penetration .
Advanced: What methodologies elucidate molecular interactions with biological targets?
Answer:
- Molecular docking : Predict binding modes to proteins (e.g., TSPO’s cholesterol-recognition domain) using Schrödinger Suite or AutoDock .
- Surface plasmon resonance (SPR) : Quantifies binding kinetics (ka/kd) for lead optimization .
- Cryo-EM/X-ray crystallography : Resolves high-resolution structures of compound-target complexes (e.g., pyrazolo-pyrimidines in kinase inhibition) .
Validation : Cross-correlate with mutagenesis studies (e.g., alanine scanning of binding pockets) .
Advanced: How can stability and degradation pathways be systematically evaluated?
Answer:
- Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation products .
- LC-MS/MS : Profiles degradation metabolites (e.g., oxidation of thiophene to sulfoxide) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability for storage recommendations .
Mitigation : Introduce steric hindrance (e.g., tert-butyl groups) or replace labile bonds (e.g., amide-to-urea) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
